molecular formula C12H17FO7 B049487 (3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate CAS No. 188783-78-0

(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No. B049487
M. Wt: 292.26 g/mol
InChI Key: QFVJLBVULJFLKN-VLCHEQJQSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated pyran and pyrazole derivatives involves complex reactions that highlight the intricacies of fluorine chemistry. One study describes the condensation of specific precursors in the presence of LiH to afford difluoroacetyl- and trifluoroacetyl-substituted pyrazoles, which were then further transformed through reactions with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines, demonstrating the versatile reactivity of the pyran and pyrazole cores in the presence of fluorine substituents (Sosnovskikh et al., 2005).

Molecular Structure Analysis

Crystallographic studies on molecules with a fluorophenyl substituted pyran ring reveal the impact of fluorine on the molecular conformation. For example, a molecule adopting a triclinic crystal system and showing specific intermolecular interactions stabilizing its structure underscores the influence of fluorine atoms on the spatial arrangement and stability of similar compounds (Mohandas et al., 2019).

Chemical Reactions and Properties

Fluorine's presence in pyran derivatives significantly affects their chemical reactivity. Homochiral fluoroorganic compounds, for example, undergo intramolecular oxymercuriation to yield fluorotetrahydropyrans and -furans, demonstrating the unique pathways and transformations possible with fluorinated compounds (Arnone et al., 1991).

Physical Properties Analysis

The synthesis and characterization of fluorinated compounds often reveal their distinct physical properties, such as crystal structure and molecular conformation. Studies on compounds with fluorophenyl groups illustrate how these elements contribute to the molecule's overall stability and conformation in the solid state (Kumar et al., 2013).

Chemical Properties Analysis

The chemical properties of fluorinated pyrans and related compounds are deeply influenced by the fluorine atoms' electronegativity and the molecule's overall geometry. Research into the synthesis of trifluoromethylated pyrazolo and tetrazine derivatives, for example, highlights the role of fluorine in enhancing the molecule's reactivity and potential applications due to its chemical behavior (Wu et al., 2006).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of various organic molecules. For instance, it has been utilized in the formation of n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, a product of the Koenigs–Knorr reaction. This reaction showcases its application in the synthesis of complex organic structures (Mönch et al., 2013).

Chemical Modification and Derivatives

  • It serves as a building block for creating various derivatives, such as in the synthesis of 3′-deoxy-3′-fluorothymidine-5′-glucuronide, a compound used in imaging studies. This highlights its versatility in medicinal chemistry and diagnostic applications (Harnor et al., 2014).
  • Another application is seen in the creation of (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol, emphasizing its role in the synthesis of specialized organic compounds (Bennett & Murphy, 2020).

Pharmaceutical Research

  • It is important in pharmaceutical research for developing drugs with potential anti-cancer properties. For example, novel fluoro substituted benzo[b]pyran derivatives show anti-lung cancer activity, demonstrating its potential in oncology (Hammam et al., 2005).
  • It has been used in the design and synthesis of potent SGLT dual inhibitors, showcasing its application in addressing diabetes and related metabolic disorders (Xu et al., 2018).

Advanced Organic Chemistry Applications

  • The compound has been used in asymmetric syntheses and the creation of lactone cores for anti-obesity drugs, indicating its relevance in complex organic synthesis and drug development (Mineeva, 2015).

properties

IUPAC Name

[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJLBVULJFLKN-VLCHEQJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R,5R,6S)-3-Fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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